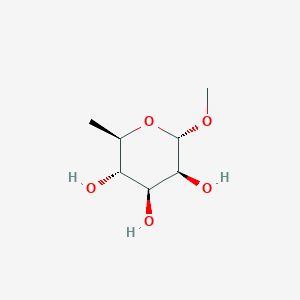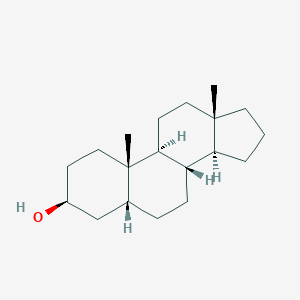
2-Quinolinemethanol, 8-hydroxy-
Vue d'ensemble
Description
“2-Quinolinemethanol, 8-hydroxy-” also known as “2-(Hydroxymethyl)-8-quinolinol” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives, which includes “2-Quinolinemethanol, 8-hydroxy-”, has been a subject of interest in recent years due to their wide range of biological activities . A review article provides a literature overview of the various synthetic strategies of 8-Hydroxyquinoline (8-HQ) derivatives . Another study discusses the preparation of a heteropoly acid based organic hybrid heterogeneous catalyst by combining 8-hydroxy-2-methylquinoline with Keggin-structured H4SiW12O40 .Molecular Structure Analysis
The molecular structure of “2-Quinolinemethanol, 8-hydroxy-” consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Quinolinemethanol, 8-hydroxy-” include a molecular formula of C10H9NO2, an average mass of 175.184 Da, and a monoisotopic mass of 175.063324 Da .Applications De Recherche Scientifique
Preconcentration of Copper Ions : 8-Hydroxy quinoline is used as a chelating agent in dispersive liquid-liquid microextraction methods for preconcentrating copper ions. This technique is applied to determine copper in different water samples using flame atomic absorption spectrometry (Farajzadeh, Bahram, Ghorbani Mehr, & Jönsson, 2008).
Synthesis of 2-(2-Hydroxyaryl)quinolines : It is involved in the one-pot synthesis of novel 2-(2-hydroxyaryl)quinolines from the intramolecular reductive coupling reactions of 2′-hydroxy-2-nitrochalcones (Barros & Silva, 2003).
Adsorption of Lead(II) Ions : 8-Hydroxy quinoline-immobilized bentonite is used to investigate the adsorption behavior of lead(II) ions from aqueous solutions, demonstrating its potential in removing heavy metal pollutants (Ozcan, Gök, & Ozcan, 2009).
Antifungal and Antibacterial Agents : Derivatives of 8-hydroxy-2-quinoline acrylic acid are synthesized as potential antifungal and antibacterial agents, as well as intermediates for further synthetic studies (Vaidya & Cannon, 1959).
Corrosion Inhibition of Aluminum : 8-Hydroxy-quinoline (8-HQ) is investigated for the corrosion inhibition of pure aluminum in neutral and acidic chloride solutions. It strengthens the passive alumina layer and prevents chloride ion adsorption, protecting the aluminum oxide layer (Garrigues, Pébère, & Dabosi, 1996).
Colorimetric Detection of Hg2+ : Gold nanoparticles modified by 8-hydroxy-quinoline are used for the highly selective and sensitive colorimetric detection of Hg(2+) in environmental water samples (Gao et al., 2014).
Antiangiogenic Activity : 2-Formyl-8-hydroxy-quinolinium chloride shows potential antiangiogenic and antitumor activity, inhibiting the growth of human umbilical vein endothelial cells and demonstrating strong activity in a hepatocarcinogenesis model (Lam et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWNESWWNQFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344901 | |
| Record name | 2-Quinolinemethanol, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinemethanol, 8-hydroxy- | |
CAS RN |
17018-82-5 | |
| Record name | 2-Hydroxymethyl-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinemethanol, 8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)








